molecular formula C22H26N2O2 B4264239 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine

1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine

Cat. No. B4264239
M. Wt: 350.5 g/mol
InChI Key: ZXXHFDRZZYUZMJ-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine, also known as BCPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in the field of neuroscience. BCPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine involves its interaction with the 5-HT1A and NMDA receptors. 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine acts as a selective antagonist for the 5-HT1A receptor, which inhibits the binding of serotonin to the receptor. This results in the downregulation of the receptor, which leads to an increase in the release of serotonin in the brain. 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine also blocks the NMDA receptor, which inhibits the influx of calcium ions into the neurons. This results in the inhibition of the excitatory neurotransmitter glutamate, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the release of serotonin in the brain, which is associated with the regulation of mood, anxiety, and stress. 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine has also been shown to decrease the activity of the NMDA receptor, which is involved in learning and memory processes. These effects of 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine make it a potential candidate for the treatment of various neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine has various advantages and limitations for lab experiments. One of the advantages of 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine is its selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in neuropsychiatric disorders. 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine also has a long half-life, which allows for sustained effects over a longer period of time. However, one of the limitations of 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine is its low solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the study of 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine. One direction is to investigate its potential as a treatment for various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the dopamine and GABA systems. Additionally, further research is needed to optimize the synthesis method of 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine and to develop more efficient methods of administering it in experimental settings.
Conclusion:
In conclusion, 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine is a synthetic compound that has potential applications in the field of neuroscience. Its selective antagonism for the 5-HT1A receptor and blocking of the NMDA receptor make it a potential candidate for the treatment of various neuropsychiatric disorders. The biochemical and physiological effects of 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine have been extensively studied, and it has various advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine in the treatment of neuropsychiatric disorders and to optimize its use in experimental settings.

Scientific Research Applications

1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine has been studied for its potential applications in the field of neuroscience. It has been found to act as a selective antagonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine has also been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. These properties of 1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine make it a potential candidate for the treatment of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

cyclobutyl-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-22(19-7-4-8-19)24-15-13-23(14-16-24)20-9-11-21(12-10-20)26-17-18-5-2-1-3-6-18/h1-3,5-6,9-12,19H,4,7-8,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXHFDRZZYUZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(cyclobutyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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